molecular formula C10H18ClNO2 B2957957 Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride CAS No. 2243505-80-6

Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride

Cat. No. B2957957
CAS RN: 2243505-80-6
M. Wt: 219.71
InChI Key: WLUJAPNRUFYUGB-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride” is a chemical compound with a molecular weight of 219.71 . Its IUPAC name is “methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride” and its InChI code is "1S/C10H17NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h4,11H,5-7H2,1-3H3;1H" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code "1S/C10H17NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h4,11H,5-7H2,1-3H3;1H" . This indicates that the compound contains a tetrahydropyridine ring system, which is a common structural motif in many bioactive molecules.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.71 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Spectroscopic Characterization and Derivatization of Cathinones

A study identified and characterized novel hydrochloride salts of cathinones, including derivatives structurally related to Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride. The study utilized spectroscopic methods such as GC-MS, IR, NMR, and single crystal X-ray diffraction to examine the properties of these compounds. These techniques provided diagnostic signals from methyl, N-methyl, and carbonyl groups, enhancing the understanding of such compounds' structural and chemical properties (Nycz et al., 2016).

Synthesis of Heterocyclic Derivatives

Research on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes led to the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. These reactions, conducted under specific conditions, yielded satisfactory derivatives that included structures related to Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride. The structural confirmation of these derivatives was achieved through X-ray diffraction analysis, providing insights into their potential applications in scientific research (Bacchi et al., 2005).

Enantioselective Biocatalysis

A study explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, a compound structurally similar to Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride. The research demonstrated that hydrolysis in water/benzene in the presence of 2-propanol-treated Candida rugosa lipase resulted in high enantiomeric excess and excellent yield. This study highlights the potential of enzyme-mediated reactions in producing enantiomerically pure compounds for various scientific applications (Cipiciani et al., 1998).

Safety and Hazards

The safety information available indicates that the compound is classified under GHS07, which refers to substances that can cause harm if swallowed, inhaled, or come into contact with skin .

properties

IUPAC Name

methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h4,11H,5-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUJAPNRUFYUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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